4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
CAS No.: 63873-61-0
Cat. No.: VC2448864
Molecular Formula: C8H3ClN2S
Molecular Weight: 194.64 g/mol
* For research use only. Not for human or veterinary use.
![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile - 63873-61-0](/images/structure/VC2448864.png)
Specification
CAS No. | 63873-61-0 |
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Molecular Formula | C8H3ClN2S |
Molecular Weight | 194.64 g/mol |
IUPAC Name | 4-chlorothieno[2,3-b]pyridine-5-carbonitrile |
Standard InChI | InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-8-6(7)1-2-12-8/h1-2,4H |
Standard InChI Key | MATKYBWAJURSDT-UHFFFAOYSA-N |
SMILES | C1=CSC2=NC=C(C(=C21)Cl)C#N |
Canonical SMILES | C1=CSC2=NC=C(C(=C21)Cl)C#N |
Introduction
Chemical Structure and Properties
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN2S and a molecular weight of 194.64 g/mol. The structure consists of a thieno[2,3-b]pyridine core with a chlorine atom at the 4-position and a carbonitrile (cyano) group at the 5-position. This arrangement of functional groups provides the molecule with specific reactivity patterns that are valuable in chemical synthesis.
The compound is identifiable through various chemical identifiers, including its CAS number (63873-61-0). Its structure can be represented in various formats including the InChI notation (InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-8-6(7)1-2-12-8/h1-2,4H) and SMILES notation (C1=CSC2=NC=C(C(=C21)Cl)C#N). These standardized representations are essential for accurate compound identification in chemical databases and literature.
Structural Features
The structural features of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile contribute significantly to its chemical behavior and biological activity:
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The thieno[2,3-b]pyridine core provides a planar, aromatic system that can engage in π-π stacking interactions with biological targets.
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The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions.
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The cyano group at the 5-position acts as an electron-withdrawing substituent, influencing the electronic distribution across the molecule and enhancing the reactivity of the chlorine position.
These structural elements collectively determine the compound's chemical reactivity, potential biological interactions, and utility in organic synthesis.
Synthesis Methods
General Synthetic Approaches
Chemical Reactivity
Nucleophilic Aromatic Substitution
The most prominent reaction pathway for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is nucleophilic aromatic substitution at the 4-position, where the chlorine atom serves as a leaving group. This reactivity is enhanced by the electron-withdrawing effect of the cyano group at the 5-position, which activates the adjacent position toward nucleophilic attack. Common nucleophiles that can participate in these reactions include:
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Amines, resulting in amino-substituted derivatives
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Alcohols and alkoxides, forming ether derivatives
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Thiols, producing thioether derivatives
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Phosphoramidates, leading to phosphoramidate-substituted compounds
The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a Meisenheimer complex intermediate, followed by elimination of the chloride ion.
Modifications of the Cyano Group
The cyano group at the 5-position can undergo various transformations:
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Hydrolysis to carboxylic acid derivatives
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Reduction to primary amines or aldehydes
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Reaction with organometallic reagents to form ketones
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Participation in cycloaddition reactions to form heterocycles
These transformations expand the synthetic utility of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile as a building block for more complex molecular architectures.
Biological Activity
Antiparasitic Properties
Recent studies have highlighted the antiparasitic properties of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile and its derivatives, particularly against Plasmodium falciparum, the causative agent of malaria. The compound has demonstrated significant inhibition of parasite growth with IC50 values in the nanomolar range (approximately 199 nM). Importantly, the selectivity index (ratio of cytotoxicity to antiparasitic activity) has been reported to be greater than 100, indicating a favorable therapeutic window compared to human cell toxicity.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile and related compounds have provided valuable insights into the molecular features required for optimal biological activity:
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The presence of aromatic substituents attached to the nitrogen atom of carboxamide derivatives is crucial for maintaining antiplasmodial activity.
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The positioning of substituents on associated phenyl rings significantly affects activity, with ortho-substituted phenyl rings showing reduced activity compared to meta- or para-substituted counterparts.
These findings suggest that specific structural modifications of the 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile scaffold can lead to compounds with enhanced biological properties.
Comparative Biological Activity Data
The following table summarizes comparative biological activity data for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile and related compounds:
Compound | IC50 (nM) | Selectivity Index | Target Pathogen |
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4-Chlorothieno[2,3-b]pyridine-5-carbonitrile | 199 | >100 | Plasmodium falciparum |
Related Compound A | 500 | 20 | Plasmodium falciparum |
Related Compound B | 300 | >50 | Plasmodium falciparum |
This data highlights the superior antiparasitic profile of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile compared to structurally related compounds, particularly in terms of potency (lower IC50) and selectivity (higher selectivity index).
Research Applications
Medicinal Chemistry Applications
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile serves as a crucial starting material for the synthesis of a new series of thieno[2,3-b]pyridine phosphoramidates with potential therapeutic applications. The compound's structure allows for strategic modifications that can generate libraries of derivatives with varied biological activities. In particular, the chlorine atom at the 4-position provides an excellent handle for introducing diverse substituents through nucleophilic aromatic substitution reactions.
Drug Development
The thieno[2,3-b]pyridine core structure present in 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is known to exhibit a wide range of biological activities, making it a privileged structure in drug discovery. By modifying this core structure with phosphoramidate groups and other functionalities, researchers have explored its potential in developing new therapeutic agents. Computational tools like Molinspiration, Osiris, and Toxtree have been employed to predict drug-like properties and potential toxicity of newly synthesized derivatives, allowing for preliminary assessment of their suitability as drug candidates.
Synthetic Building Block
Beyond its direct biological applications, 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile serves as a valuable building block in organic synthesis. The compound's reactivity profile allows for selective modifications, enabling the construction of complex heterocyclic systems with targeted properties. This utility is exemplified in various patents and research articles where the compound appears as an intermediate in multi-step synthetic sequences .
Comparative Analysis with Related Compounds
Structural Analogs
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile can be compared with several structural analogs that share the thieno[2,3-b]pyridine core but differ in substitution patterns:
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4-Chlorothieno[2,3-b]pyridine: This compound lacks the cyano group at the 5-position and has a molecular weight of 169.631 g/mol . It exhibits similar reactivity at the 4-position but lacks the electronic effects conferred by the cyano group.
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4-Methylthieno[2,3-b]pyridine-5-carbonitrile: This analog has a methyl group instead of chlorine at the 4-position, resulting in different reactivity patterns and biological properties.
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4-Bromothieno[2,3-b]pyridine-5-carbonitrile: This compound features bromine instead of chlorine, potentially offering different leaving group abilities in nucleophilic substitution reactions.
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4-Fluorothieno[2,3-b]pyridine-5-carbonitrile: With fluorine replacing chlorine, this analog may exhibit altered electronic properties and metabolic stability.
Isomeric Compounds
It is worth noting the structural relationship between 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile and its isomeric counterparts, such as thieno[3,2-b]pyridine derivatives. These compounds share similar molecular formulas but differ in the arrangement of their heterocyclic rings, leading to distinct three-dimensional structures and biological activities. For example, patent US6987116B2 describes both thieno[3,2-b]pyridine-6-carbonitriles and thieno[2,3-b]pyridine-5-carbonitriles as compounds of interest .
Future Research Directions
Synthetic Methodology Development
Future research on 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile may focus on developing more efficient and environmentally friendly synthetic methods. This could include:
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Exploration of catalytic approaches for the functionalization of the thieno[2,3-b]pyridine core
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Development of one-pot procedures for the synthesis of complex derivatives
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Application of flow chemistry techniques for scaled-up production
Medicinal Chemistry Investigations
The promising biological profile of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile and its derivatives suggests several avenues for future medicinal chemistry research:
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Systematic exploration of structure-activity relationships to identify optimal substitution patterns for enhanced antiparasitic activity
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Investigation of potential activity against other pathogens and disease targets
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Detailed mechanistic studies to elucidate the molecular basis of biological activity
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Development of targeted drug delivery systems for improved efficacy and reduced side effects
Material Science Applications
Beyond medicinal chemistry, the unique electronic properties of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile and related heterocycles suggest potential applications in materials science:
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Development of organic electronic materials
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Exploration as components in photovoltaic cells
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Investigation as building blocks for supramolecular assemblies
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